2-Chloro-5-phenylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTCNPDHDYHZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376525 | |
| Record name | 2-Chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66600-05-3 | |
| Record name | 2-Chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Quantum Chemical Calculations for Phenylpyridines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to the study of phenylpyridines. Phenylpyridine derivatives are a cornerstone of modern materials science, particularly as highly efficient phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[1][2] Computational modeling is an indispensable tool for rationally designing novel phenylpyridine-based molecules with tailored photophysical properties, accelerating the discovery and development of next-generation materials and therapeutics.[3][4][5]
This document moves beyond a simple recitation of methods, offering insights into the causality behind computational choices and providing a self-validating workflow. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), outline a robust computational protocol from structure optimization to spectra simulation, and discuss the interpretation of the resulting data.
Theoretical Foundations: Modeling the Quantum World of Phenylpyridines
The accurate prediction of molecular properties begins with the selection of an appropriate theoretical framework. For molecules like phenylpyridines, particularly their metal complexes, a multi-step approach combining DFT and TD-DFT is the industry standard.
Density Functional Theory (DFT) for the Ground State
DFT is a powerful quantum mechanical method used to determine the electronic structure (the arrangement of electrons) of a molecule in its lowest energy state, or ground state.[6][7] Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density. For phenylpyridine systems, DFT is primarily used for:
-
Geometry Optimization: Finding the most stable 3D arrangement of atoms in the molecule. An accurate optimized structure is the critical starting point for all subsequent property calculations.
-
Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals are fundamental to understanding a molecule's electronic behavior, including its absorption and emission characteristics.
Time-Dependent DFT (TD-DFT) for Excited States
To understand the photophysical properties of phenylpyridines (how they interact with light), we must investigate their electronically excited states. TD-DFT is the most widely used extension of DFT for this purpose.[8][9][10] It allows for the calculation of:
-
Vertical Excitation Energies: These correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, simulating the absorption of light. This data is used to predict a molecule's UV-Vis absorption spectrum.
-
Excited-State Geometries: After absorbing light, a molecule often relaxes into a new, more stable geometry in its excited state. TD-DFT can optimize the structure of these excited states.
-
Emission Energies: By calculating the energy difference between the relaxed excited state and the ground state, TD-DFT can predict the energy of emitted light (fluorescence or phosphorescence).[11][12] For iridium-phenylpyridine complexes, this is crucial for predicting the color of their phosphorescent emission.[11][13]
The Scientist's Choice: Functionals and Basis Sets
The accuracy of any DFT or TD-DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set. This is where field-proven expertise is essential.
Functionals: The "Flavor" of DFT
The functional approximates the complex exchange and correlation energies of the electrons. For phenylpyridine systems, the choice depends on the specific property and molecular structure:
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often excellent for geometry optimizations and for describing the ground state of both organic and organometallic phenylpyridines.[14][15][16] B3LYP is a widely used and well-benchmarked starting point.[17]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are specifically designed to better describe long-range electronic interactions. They are highly recommended for calculating excited states with significant charge-transfer (CT) character, which is common in the Metal-to-Ligand Charge Transfer (MLCT) states of iridium complexes that are responsible for their phosphorescence.[8][14][18] Using standard hybrids for these states can lead to a significant underestimation of the excitation energy.[19]
Basis Sets: The Building Blocks of Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
For Light Atoms (C, H, N, O): Pople-style basis sets like 6-31G(d,p) are a cost-effective choice for initial optimizations. For higher accuracy, especially for photophysical properties, a triple-zeta basis set like 6-311+G(d,p) is recommended.[4][20] The "+" indicates the inclusion of diffuse functions, which are crucial for describing anions and excited states, while "(d,p)" denotes polarization functions that allow for more flexible orbital shapes.[21]
-
For Heavy Metals (e.g., Iridium): Core electrons in heavy atoms do not participate significantly in chemical bonding but are computationally expensive to treat. Therefore, an Effective Core Potential (ECP) is used to replace them, while the valence electrons are described by a dedicated basis set. The LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set with its associated ECP is a very common and reliable choice for iridium and other transition metals.[22] For benchmark-quality calculations, all-electron basis sets that account for relativistic effects, such as the SARC-DKH-TZVP basis set, can be employed for the metal center.[14]
| System Type | Recommended Functional | Recommended Basis Set (Light Atoms) | Recommended Basis Set (Heavy Metal, e.g., Ir) |
| Ground-State Geometry | B3LYP or PBE0 | 6-31G(d,p) | LANL2DZ |
| Photophysical Properties | CAM-B3LYP or ωB97X-D | 6-311+G(d,p) | LANL2DZ |
A Validated Computational Workflow
A robust and reproducible workflow is the cornerstone of trustworthy computational science. The following step-by-step protocol is designed to guide the user from initial structure to final photophysical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. medium.com [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes | MDPI [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. DFT vs. TDDFT vs. TDA to simulate phosphorescence spectra of Pt- and Ir-based complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Theoretical study of iridium complexes with phenylpyridine based ligands and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloropyridines
Introduction: Navigating the Challenges of 2-Chloropyridine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for the construction of biaryl and hetero-biaryl scaffolds, which are core components of numerous biologically active molecules.[1][4][5]
However, the application of this powerful reaction to heteroaryl chlorides, specifically 2-chloropyridines, presents a distinct set of challenges that demand a nuanced and optimized approach.[1] The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to inhibit the palladium catalyst, necessitates the use of highly active catalytic systems and carefully selected reaction parameters.[6][7][8][9] This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers in successfully executing the Suzuki-Miyaura coupling of 2-chloropyridines.
The Catalytic Heart of the Reaction: Key Components and Their Rationale
The success of a Suzuki-Miyaura coupling with a 2-chloropyridine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system. Each plays a critical role in navigating the challenging aspects of this transformation.
Palladium Source and the Crucial Role of the Ligand
The choice of the palladium catalyst, and more importantly its accompanying ligand, is paramount for activating the robust C-Cl bond of a 2-chloropyridine.[6] While standard catalysts like Pd(PPh₃)₄ may prove insufficient for these challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective.[6][8]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are particularly well-suited for this task.[6][8] Their steric bulk promotes the formation of the active, monoligated palladium(0) species, which is crucial for the oxidative addition step.[6] Furthermore, their electron-rich nature enhances the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[10] These bulky ligands also serve to sterically shield the metal center, mitigating the inhibitory coordination of the pyridine nitrogen.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, offer a powerful alternative, demonstrating high activity in the coupling of dichloropyridines.[11][12]
A common starting point for these reactions involves using a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ in combination with the chosen ligand.[8] Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also enhance reproducibility.[8]
The Base: Activating the Boronic Acid
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.[7][11][13] The choice of base can significantly influence the reaction rate and yield.[11]
For the coupling of 2-chloropyridines, strong, non-nucleophilic inorganic bases are often the most effective.[6]
-
Potassium Phosphate (K₃PO₄): This is a frequently used and highly effective base for challenging couplings involving heteroaryl chlorides.[6][11]
-
Cesium Carbonate (Cs₂CO₃): While more expensive, Cs₂CO₃ often provides excellent results.[6][11]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are also common and effective choices for a wide range of substrates.[11]
The optimal base is substrate-dependent, and screening a panel of bases is a recommended optimization step if initial yields are low.[11]
Solvent Systems: A Balancing Act
The solvent must effectively dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings.[6] Common choices for the coupling of 2-chloropyridines include:
-
Dioxane/water
-
Toluene/water
-
THF/water[6]
The aqueous component can be beneficial for the transmetalation step.[8] However, in cases where protodeboronation (the undesired cleavage of the C-B bond) is a concern, the use of anhydrous solvents should be considered.[6]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Detailed Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine. It should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (or its pinacol ester) (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[9]
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)[9]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine, the boronic acid derivative, the base, the palladium source, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6][9]
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Troubleshooting Common Challenges
Low yields and the formation of side products are common hurdles in the Suzuki-Miyaura coupling of 2-chloropyridines. The following table outlines potential issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst system- Insufficient reaction temperature- Ineffective base- Catalyst deactivation by pyridine nitrogen | - Switch to a more active ligand (e.g., SPhos, XPhos, NHC ligands).[6][11]- Increase the reaction temperature.[6][11]- Screen a panel of strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).[6][11]- Use a bulky ligand to sterically hinder catalyst inhibition.[11] |
| Protodeboronation | - Presence of water or acidic impurities- Unstable boronic acid | - Use anhydrous solvents and reagents.- Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[11] |
| Homocoupling | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6][11]- Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.[11] |
| Dehalogenation | - Hydride sources in the reaction mixture | - Use a solvent less prone to acting as a hydride source.- Ensure the reaction is performed under an inert atmosphere.[9] |
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting points for key reaction parameters.
Table 1: Recommended Catalyst Systems for 2-Chloropyridine Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[11] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[11][12] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[11] |
Table 2: Effect of Different Bases on Coupling Yield
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides.[11] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[11] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice.[11] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[11] |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[11] |
Logical Workflow for Troubleshooting
When encountering difficulties, a systematic approach to troubleshooting is essential. The following workflow can guide optimization efforts.
Figure 2: A decision-making workflow for troubleshooting low yields in the Suzuki-Miyaura coupling of 2-chloropyridines.
Conclusion
The Suzuki-Miyaura coupling of 2-chloropyridines, while challenging, is a highly achievable and valuable transformation. Success lies in understanding the inherent reactivity hurdles and employing the appropriate tools to overcome them. By leveraging highly active catalyst systems based on bulky, electron-rich ligands, selecting robust bases, and carefully controlling reaction conditions, researchers can effectively synthesize a wide array of valuable bi- and hetero-biaryl compounds. This guide serves as a foundational resource for navigating the intricacies of this reaction and achieving consistent and high-yielding results in the pursuit of novel molecules for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bipyridines Using 2-Chloro-5-phenylpyridine
Introduction: Strategic Approaches to Phenyl-Substituted Bipyridine Synthesis
Bipyridines are a cornerstone of modern chemistry, serving as privileged ligands in catalysis, essential components in materials science, and key scaffolds in pharmaceutical drug discovery. The synthesis of asymmetrically substituted bipyridines, particularly those bearing a phenyl group, offers a pathway to finely tune the steric and electronic properties of these valuable molecules. This guide provides a detailed exploration of synthetic strategies for bipyridines utilizing 2-Chloro-5-phenylpyridine as a versatile starting material.
As a substrate, this compound presents a unique set of challenges and opportunities. The chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts, necessitating carefully optimized catalytic systems for efficient cross-coupling. Conversely, the presence of the phenyl group at the 5-position modulates the electronic character of the pyridine ring, influencing the reactivity of the C-Cl bond and offering a handle for further functionalization.
This document will delve into the practical application of three powerful palladium-catalyzed cross-coupling methodologies for the synthesis of phenyl-substituted bipyridines: the Suzuki-Miyaura, Stille, and Negishi reactions. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the rationale behind the selection of specific catalysts, ligands, bases, and reaction conditions.
Choosing the Right Cross-Coupling Strategy: A Comparative Overview
The selection of a cross-coupling method is a critical decision in the synthetic planning process. Each of the three major palladium-catalyzed reactions discussed herein possesses distinct advantages and disadvantages when applied to the synthesis of bipyridines from this compound.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acids/Esters | Low toxicity of reagents, commercially available starting materials, mild reaction conditions.[1] | Requires a base for activation, which can affect sensitive functional groups.[2] |
| Stille | Organostannanes | Generally neutral reaction conditions, excellent functional group tolerance.[3] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[3] |
| Negishi | Organozinc Halides | High reactivity and functional group tolerance, often proceeds under mild conditions.[4] | Organozinc reagents are often moisture-sensitive and typically prepared in situ.[4] |
Mechanistic Insights: The Palladium Catalytic Cycles
Understanding the catalytic cycles of these reactions is paramount for troubleshooting and optimizing reaction conditions. All three reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
The critical step for the coupling of this compound is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. This step is generally slower for chlorides than for bromides or iodides, necessitating the use of highly active catalysts. The 5-phenyl group, being electron-donating, can further modulate the electron density of the pyridine ring, potentially impacting the ease of oxidative addition.
Detailed Application Notes and Protocols
The following protocols are designed as robust starting points for the synthesis of bipyridines from this compound. Optimization may be required for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-2-boronic Acid
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[1] For the coupling of a chloropyridine, a highly active catalyst system is essential.
Reaction Scheme:
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for activating C-Cl bonds.[5][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.
-
Base: A strong base is required to facilitate the transmetalation step by forming the boronate species.[6] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings involving chloropyridines.[5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pyridine-2-boronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst.[5]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Stille Coupling of this compound with 2-(Tributylstannyl)pyridine
The Stille coupling offers the advantage of proceeding under neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[3] However, the toxicity of organotin reagents is a significant drawback.[3]
Reaction Scheme:
Rationale for Component Selection:
-
Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[7] Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand can be employed.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF or toluene are typically used.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can have a synergistic effect and accelerate the reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL). Then, add 2-(Tributylstannyl)pyridine (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The residue is then purified by column chromatography on silica gel. Special care should be taken to handle and dispose of the tin byproducts appropriately.
Protocol 3: Negishi Coupling of this compound with a 2-Pyridylzinc Reagent
The Negishi coupling is a powerful method that often provides high yields and tolerates a wide range of functional groups.[4] The organozinc reagent is typically prepared in situ.
Reaction Scheme:
Rationale for Component Selection:
-
Organozinc Reagent Preparation: The pyridylzinc reagent is prepared by halogen-metal exchange of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent, followed by transmetalation with zinc chloride.[8]
-
Catalyst System: A palladium catalyst such as Pd(dba)₂ in combination with a bulky phosphine ligand like XPhos is effective for coupling with aryl chlorides.[7] Pd(PPh₃)₄ can also be used.[9]
Step-by-Step Protocol:
-
Preparation of the 2-Pyridylzinc Reagent (in a separate flask): a. To a flame-dried Schlenk flask under argon, add 2-bromopyridine (1.1 mmol, 1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes. c. Add a solution of anhydrous zinc chloride (1.1 mmol, 1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature.
-
Coupling Reaction: a. In a separate flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). b. Add anhydrous THF. c. Transfer the freshly prepared 2-pyridylzinc chloride solution to the second flask via cannula. d. Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 12-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Troubleshooting and Optimization
Low yields in cross-coupling reactions with this compound can often be attributed to several factors:
-
Catalyst Inactivity: Ensure a truly inert atmosphere is maintained throughout the reaction. Oxygen can lead to catalyst decomposition.[5]
-
Inefficient Oxidative Addition: If starting material remains, consider increasing the reaction temperature or switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).[5][6]
-
Side Reactions: Homocoupling of the organometallic reagent can occur. This can sometimes be minimized by using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst.[6]
Figure 3: A decision tree for troubleshooting low yields in cross-coupling reactions.
Conclusion
The synthesis of bipyridines from this compound is a challenging yet rewarding endeavor. The lower reactivity of the C-Cl bond necessitates the use of modern, highly active palladium catalyst systems. By carefully selecting the appropriate cross-coupling methodology—be it the low-toxicity Suzuki-Miyaura, the base-free Stille, or the highly reactive Negishi coupling—and by understanding the key parameters that govern the catalytic cycle, researchers can efficiently access a wide range of valuable phenyl-substituted bipyridine building blocks for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these powerful synthetic transformations.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-Chloro-5-phenylpyridine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 2-Substituted-5-Phenylpyridine Scaffold
In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring holds a privileged position due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous biologically active molecules.[1] The 2-substituted-5-phenylpyridine motif, in particular, has emerged as a valuable pharmacophore in medicinal chemistry. The phenyl group at the 5-position provides a crucial lipophilic handle for modulating pharmacokinetic properties and exploring key interactions within protein binding pockets, while the 2-position serves as a versatile anchor for introducing a diverse range of functional groups to fine-tune biological activity and selectivity.
2-Chloro-5-phenylpyridine (CAS 66600-05-3) is a readily accessible and highly versatile building block for accessing this important chemical space.[2] The chlorine atom at the 2-position is amenable to a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the strategic and efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, paving the way for the synthesis of diverse libraries of compounds for biological screening.[5] These derivatizations have been instrumental in the development of novel kinase inhibitors, insecticides, and other therapeutic and agrochemical agents.[1][6][7]
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols for its key synthetic transformations and insights into the design of novel bioactive molecules.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 66600-05-3 | [2] |
| Molecular Formula | C₁₁H₈ClN | [8] |
| Molecular Weight | 189.64 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene) | - |
| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | [8] |
Key Synthetic Transformations of this compound
The reactivity of the C2-chloro substituent is the cornerstone of this compound's utility. The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions for its derivatization: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Scaffold Elaboration
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, enabling the formation of a carbon-carbon bond.[9] This reaction is exceptionally versatile for introducing a wide array of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.[10]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-5-phenylpyridines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (if applicable, e.g., a 4:1 mixture of dioxane:water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Functionality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of arylamines, which are prevalent in pharmaceuticals.[4][13] For this compound, this reaction allows for the introduction of primary and secondary amines at the 2-position, providing access to a rich diversity of chemical matter.
Reaction Principle:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 2-Amino-5-phenylpyridines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with primary and secondary amines. The choice of ligand and base is crucial for achieving high yields and can vary depending on the amine substrate.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk flask or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP (2/4) | NaOt-Bu | Toluene | 100 | >90 |
| 2 | Aniline | Pd(OAc)₂/Xantphos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (1/2) | K₃PO₄ | Toluene | 100 | 85-95 |
Applications in Medicinal Chemistry: Case Studies and Future Directions
The 2-substituted-5-phenylpyridine scaffold is a key feature in a number of biologically active compounds.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the kinase domain. The 2-amino-5-phenylpyridine scaffold, readily synthesized via Buchwald-Hartwig amination, is an excellent starting point for the development of inhibitors for kinases such as Src/Abl and ROCK.[7][16] The phenyl group can be further functionalized to occupy hydrophobic pockets, while the amino group can be elaborated to form hydrogen bonds and other key interactions.
-
Insecticides and Agrochemicals: Derivatives of 2-phenylpyridine have demonstrated potent insecticidal activity.[1] The ability to rapidly generate diverse analogs of this compound through the methods described above facilitates the exploration of structure-activity relationships to optimize potency and spectrum of activity against various pests.
-
Other Therapeutic Areas: The versatility of the 2-substituted-5-phenylpyridine core makes it an attractive scaffold for a wide range of therapeutic targets. For example, derivatives have been investigated as xanthine oxidase inhibitors for the treatment of gout and as DPP4 inhibitors for type 2 diabetes.[17][18]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of compounds. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the strategic and efficient elaboration of this scaffold. The continued exploration of the chemical space around the 2-substituted-5-phenylpyridine core holds significant promise for the discovery of novel therapeutic agents and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS 66600-05-3 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-phenylpyridine
Introduction
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions, demonstrating broad functional group tolerance.[2][3] This has made them indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2]
The 2-phenylpyridine scaffold and its derivatives are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional organic materials. The ability to further functionalize this core structure is of significant interest. This document provides a detailed guide to the palladium-catalyzed cross-coupling of 2-chloro-5-phenylpyridine, focusing on the Suzuki-Miyaura reaction as a representative and widely applicable example. We will delve into the mechanistic underpinnings, provide a rationale for the selection of reagents and conditions, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Theoretical Framework: The Palladium Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a catalytic cycle that typically involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (in this case, this compound). This step forms a Pd(II) intermediate.[1] The reactivity of the halide is typically I > Br > Cl, which is related to the bond strength.[1] The coupling of aryl chlorides can be challenging and often requires specialized ligands to facilitate this rate-determining step.[3][6]
-
Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex.[5] This step requires activation of the organoboron species by a base.[7]
-
Reductive Elimination: The final step involves the two organic fragments coupling and being eliminated from the palladium center, forming the desired new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a representative Suzuki-Miyaura reaction. The selection of reagents and conditions is critical for success, especially when dealing with a less reactive aryl chloride like this compound.
Rationale for Component Selection
-
Substrate (this compound): As an electron-rich heteroaryl chloride, this substrate is more challenging to activate for oxidative addition compared to its bromide or iodide analogs.[6] The pyridine nitrogen can also potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[9]
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective precatalysts.[10][11] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the mixture.[12] Using pre-formed palladium precatalysts, which are air- and moisture-stable, can simplify reaction setup and improve reproducibility.[13]
-
Ligand (e.g., XPhos, SPhos): The choice of ligand is paramount for the successful coupling of aryl chlorides.[3] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective.[14] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which facilitates the challenging oxidative addition step and enhances the rate of reductive elimination.[15]
-
Base (e.g., K₃PO₄, K₂CO₃): The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings as it is a strong enough base to facilitate transmetalation but generally shows good functional group tolerance.[16]
-
Solvent (e.g., Toluene, 1,4-Dioxane): Anhydrous, degassed aprotic polar solvents are typically used. Toluene and 1,4-dioxane are common choices as they effectively dissolve the reagents and are stable at the required reaction temperatures.[12] Degassing the solvent is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to catalyst deactivation and side reactions like homocoupling.[16]
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | 1.0 mmol, 1.0 equiv. |
| 4-Methoxyphenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |
| XPhos (2-Dicyclohexylphosphino-...) | 0.04 mmol, 4 mol% |
| Potassium Phosphate (K₃PO₄), anhydrous | 2.0 mmol, 2.0 equiv. |
| Toluene, anhydrous | 5 mL |
| Schlenk tube or oven-dried round-bottom flask | With a magnetic stir bar |
| Inert gas supply (Argon or Nitrogen) | For maintaining an anaerobic atmosphere |
| Standard laboratory glassware | Syringes, needles, septa, etc. |
| Purification supplies | Silica gel for column chromatography, ethyl acetate, hexanes |
Step-by-Step Experimental Procedure
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
-
Preparation: Ensure all glassware, including the Schlenk tube and magnetic stir bar, is thoroughly oven-dried to remove moisture.
-
Reaction Setup: To the Schlenk tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), anhydrous potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Establishing Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed toluene to the reaction mixture. It is good practice to sparge the solvent with an inert gas for 15-20 minutes before use.[18]
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst.[16] Check the quality of the palladium source and ligand.
-
Inefficient Oxidative Addition: For challenging chlorides, consider a more electron-rich, bulky ligand or a higher reaction temperature.
-
Impure Reagents: The purity of all reagents, especially the boronic acid and base, is critical.[16]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This often results from the presence of oxygen. Ensure thorough degassing of the solvent and inerting of the reaction vessel.[16]
-
Protodeboronation: The boronic acid can be cleaved by water before transmetalation. Ensure anhydrous conditions.
-
Hydrodehalogenation: The starting aryl chloride is reduced to the corresponding arene. This can sometimes occur as a side reaction.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of functionalized biaryl compounds. Success hinges on the careful selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand capable of activating the inert C-Cl bond, and the meticulous exclusion of oxygen and moisture. The protocol provided herein serves as a reliable starting point for researchers, and with careful optimization, this methodology can be broadly applied to generate a diverse library of valuable 2,5-disubstituted pyridine derivatives for applications in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Iridium(III) Complexes with Phenylpyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium(III) complexes featuring cyclometalated phenylpyridine (ppy) ligands are at the forefront of materials science and chemical research. Their remarkable photophysical properties, including high phosphorescence quantum yields, tunable emission colors, and long excited-state lifetimes, have made them indispensable in technologies such as Organic Light-Emitting Diodes (OLEDs), photoredox catalysis, and bioimaging.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of these vital compounds, detailing the mechanistic rationale and offering field-proven, step-by-step protocols for the preparation of both the pivotal chloro-bridged iridium dimer precursor and the final luminescent complexes.
The Strategic Importance of Cyclometalated Iridium(III) Complexes
The unique electronic structure of Iridium(III) (a 5d⁶ metal) allows for strong spin-orbit coupling. When coordinated by cyclometalating ligands like 2-phenylpyridine, this effect efficiently promotes intersystem crossing from the singlet to the triplet excited state.[4] This process enables the harvesting of both singlet and triplet excitons, leading to near-100% internal quantum efficiencies in phosphorescent OLEDs.[2][5] The ability to systematically modify the cyclometalating (C^N) and ancillary (L^X) ligands allows for precise tuning of the emission wavelength across the visible spectrum, from deep blue to red.[1][6][7] Beyond display technology, these complexes function as potent photoredox catalysts, capable of mediating a wide range of organic transformations with visible light.[8][9][10] Their long-lived phosphorescence is also highly advantageous for bioimaging applications, enabling time-resolved imaging that minimizes background autofluorescence.[4]
Core Synthetic Pathways
The synthesis of iridium(III) phenylpyridine complexes generally follows a modular, two-step strategy.[11] This approach provides great flexibility in designing a vast library of complexes with tailored properties.
-
Formation of the Chloro-Bridged Dimer: The first critical step is the reaction of an iridium(III) salt, typically IrCl₃·xH₂O, with two equivalents of the C^N ligand (e.g., 2-phenylpyridine). This reaction, known as cyclometalation, forms a stable, chloro-bridged dinuclear complex, [Ir(C^N)₂Cl]₂.[1][12] This dimer serves as a versatile and essential precursor for a wide array of final products.[11][13]
-
Synthesis of the Final Complex: The chloro-bridged dimer is then reacted with a third ligand to yield the desired mononuclear complex. This can proceed via two main routes:
-
Homoleptic Complexes (e.g., fac-Ir(ppy)₃): Reaction of the dimer with another equivalent of the same C^N ligand, often with the aid of a silver salt to abstract the chloride, yields the tris-cyclometalated homoleptic complex.[14][15] Alternatively, a one-pot synthesis from IrCl₃ at high temperatures can directly produce the thermodynamically favored facial (fac) isomer.[14][15]
-
Heteroleptic Complexes (e.g., Ir(ppy)₂(acac)): The dimer is reacted with a different, often bidentate, ancillary ligand (L^X), such as acetylacetonate (acac) or a bipyridine (bpy). This "bridge-splitting" reaction is the most common method for creating heteroleptic complexes, which offer a broader range of tunable properties.[12][16][17]
-
Below is a visual representation of this strategic workflow.
Caption: General synthetic strategies for iridium(III) complexes.
Experimental Protocols
Protocol 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂
This protocol describes the foundational synthesis of the bis(2-phenylpyridinato-C²,N')(μ-chloro)diiridium(III) dimer.
Causality and Insights:
-
Solvent System: A mixture of 2-ethoxyethanol and water is commonly used.[1] The alcohol acts as a high-boiling solvent to drive the reaction, while water helps to dissolve the IrCl₃ hydrate and facilitate the reaction.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the reactants and intermediates at high temperatures.
-
Stoichiometry: A slight excess of the phenylpyridine ligand (2.3-2.5 equivalents per Ir) is often used to ensure complete conversion of the iridium starting material.[18]
-
Precipitation: The product dimer is insoluble in the reaction mixture and precipitates upon cooling, which simplifies its initial isolation.
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an Argon/Nitrogen inlet.
-
Reagents: To the flask, add iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 equiv), 2-phenylpyridine (2.3 equiv), 2-ethoxyethanol (20 mL per gram of IrCl₃), and deionized water (10 mL per gram of IrCl₃).[18]
-
Degassing: Purge the mixture with Argon or Nitrogen for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) under the inert atmosphere and maintain for 18-24 hours. A yellow or orange precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with methanol and then hexanes to remove unreacted ligand and solvent residues.
-
Drying: Dry the bright yellow-orange solid under high vacuum. The product, [Ir(ppy)₂Cl]₂, is typically used in the next step without further purification. Yields are generally high (>80%).
Protocol 2: Synthesis of a Heteroleptic Complex, Ir(ppy)₂(acac)
This protocol details the synthesis of (Acetylacetonato)bis(2-phenylpyridinato-C²,N')iridium(III) from the dimer.
Causality and Insights:
-
Base: Sodium carbonate (Na₂CO₃) is used to deprotonate the acetylacetone (Hacac), forming the acetylacetonate anion in situ, which then acts as the nucleophile to displace the chloride bridges.[12]
-
Solvent: 2-ethoxyethanol is again used as a high-boiling solvent to ensure the reaction goes to completion.
-
Purification: The final complex is neutral and typically has good solubility in organic solvents like dichloromethane (DCM), allowing for purification by column chromatography.[12] For high-purity applications like OLEDs, a final sublimation step is often required.[2]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine the [Ir(ppy)₂Cl]₂ dimer (1.0 equiv), acetylacetone (2.5-3.0 equiv), and anhydrous sodium carbonate (Na₂CO₃, ~5 equiv).
-
Solvent & Degassing: Add 2-ethoxyethanol (approx. 30 mL per gram of dimer) and purge the system with Argon or Nitrogen for 15 minutes.
-
Reaction: Heat the mixture to reflux for 12-16 hours under an inert atmosphere. The solution will typically become a clear, bright yellow.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification (Chromatography): Filter the dried solution and concentrate it. Purify the crude product by silica gel column chromatography, typically eluting with a solvent system like DCM/hexanes or ethyl acetate/hexanes.
-
Final Product: Collect the bright yellow fractions containing the product. Evaporate the solvent to yield Ir(ppy)₂(acac) as a bright yellow powder. Further purification can be achieved by recrystallization or gradient sublimation.[2]
Protocol 3: One-Pot Synthesis of a Homoleptic Complex, fac-Ir(ppy)₃
This protocol describes a direct, high-temperature synthesis of facial-tris(2-phenylpyridinato)iridium(III).
Causality and Insights:
-
High Temperature: This reaction requires high temperatures (>200 °C) to overcome the kinetic barrier and form the thermodynamically stable facial (fac) isomer.[14] The meridional (mer) isomer is the kinetic product but is less emissive and generally less desired.
-
Solvent/Reagent: Glycerol or an excess of the 2-phenylpyridine ligand itself can serve as the high-boiling solvent. Using water in a high-pressure reactor is also a modern, efficient method.[14][15]
-
Purification: The product is highly nonpolar. Purification often involves washing with polar solvents to remove impurities, followed by column chromatography and/or sublimation.[2][14]
Step-by-Step Methodology (High-Pressure Water Method):
-
Setup: Add IrCl₃·xH₂O (1.0 equiv), 2-phenylpyridine (12.0 equiv), and deionized water to a high-pressure Parr reactor.[14]
-
Degassing: Pressurize the sealed reactor with argon and vent three times to ensure an inert atmosphere.[14][15]
-
Reaction: Heat the reactor to 205 °C for 48 hours with internal stirring. The high pressure generated by the water at this temperature is critical.[14]
-
Cooling & Isolation: Cool the reactor to room temperature. An insoluble yellow solid product will be present in the aqueous phase.[14]
-
Extraction: Transfer the entire contents to a separatory funnel and extract the product into a large volume of DCM.[15]
-
Washing: Wash the combined organic layers with 1 M HCl solution to remove excess ligand, followed by water. Dry the organic layer over MgSO₄.[14]
-
Purification: After filtering, concentrate the solution. The crude product can be purified by sonicating in hexanes with a small amount of DCM to dissolve impurities, followed by filtration to collect the purified yellow solid.[14] Gradient sublimation is the ultimate purification method for device-grade material.
Characterization and Data
Proper characterization is crucial to confirm the identity, purity, and properties of the synthesized complexes.
Caption: Key characterization techniques for iridium complexes.
Table 1: Typical Photophysical Properties of Representative Iridium(III) Complexes
| Complex | Emission Color | λₑₘ (nm) | PLQY (%) | Application Area |
| fac-Ir(ppy)₃ | Green | ~515 | ~97-100 | OLEDs, Photoredox Catalysis |
| Ir(ppy)₂(acac) | Green-Yellow | ~520 | ~60-80 | OLEDs |
| FIrpic | Blue | ~475 | ~70-90 | OLEDs |
| [Ir(ppy)₂(bpy)]PF₆ | Yellow-Green | ~540 | >55 | Photoredox Catalysis, Bioimaging |
Note: λₑₘ (Emission Wavelength) and PLQY (Photoluminescence Quantum Yield) can vary depending on the solvent or solid-state matrix.
Applications Overview
-
OLEDs: The primary application leverages the high efficiency of phosphorescence. Green and red emitters based on Ir(ppy)₃ and its derivatives are industry standards.[5][19] Blue emitters, like FIrpic, remain an area of intense research to improve stability.[7]
-
Photoredox Catalysis: Complexes like fac-Ir(ppy)₃ and cationic derivatives such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ act as powerful single-electron transfer agents upon photoexcitation, enabling a vast range of organic reactions under mild conditions.[8][9][18][20]
-
Bioimaging and Sensing: The long phosphorescence lifetimes of iridium complexes allow for time-gated imaging, which eliminates short-lived autofluorescence from biological samples, dramatically improving the signal-to-noise ratio.[4] Ligands can be functionalized to make the complex's emission sensitive to pH, metal ions, or other analytes.[4][21]
References
- 1. Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ursi.org [ursi.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 6. Invited feature articleTuning the photophysical properties of heteroleptic Ir(III) complexes through ancillary ligand substitution: Experimental and theoretical investigation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 9. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for the Selective Functionalization of the Pyridine Ring in 2-Chloro-5-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloro-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the ability to selectively functionalize the pyridine core. This guide provides a detailed overview of key functionalization strategies, focusing on the underlying principles, causality behind experimental choices, and field-proven protocols. We will explore palladium-catalyzed cross-coupling reactions at the C2-position, direct C-H functionalization of the pyridine ring, and nucleophilic aromatic substitution (SNAr), offering researchers a robust toolkit for molecular diversification.
Introduction
Pyridine derivatives are a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] The this compound scaffold is particularly noteworthy, offering multiple reaction vectors for constructing complex molecules. The electron-deficient nature of the pyridine ring, combined with the specific placement of the chloro and phenyl substituents, dictates its reactivity.[1] Key sites for functionalization include:
-
The C2-Position: The carbon bearing the chloro substituent is highly activated towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
-
The C-H Bonds (C4, C6): These positions are targets for modern C-H functionalization methodologies, offering a direct route to elaborated structures without pre-functionalization.[3]
-
The Pyridine Nitrogen: The lone pair of the nitrogen atom can coordinate to catalysts or be derivatized (e.g., N-oxidation) to modulate the electronic properties and reactivity of the entire ring system.
This document serves as a senior application scientist's guide to navigating these transformations, emphasizing not just the "how" but the "why" of protocol design.
Section 1: Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The C2-Cl bond of this compound is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron reagent with a halide.[4][5][6]
Causality & Experimental Choices: The primary challenge in coupling chloropyridines is the relatively inert nature of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen. To overcome this, highly active catalyst systems are required.
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is necessary.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are crucial.[6] They promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center and stabilize the catalytic species.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, facilitating the transmetalation step.[6] The choice of base can significantly impact yield and must be screened.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with water as a co-solvent, are typically used.[7]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol: Synthesis of 2-Aryl-5-phenylpyridine
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 90 | 48% (for synthesis) | [8] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [4][5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80-100 | High | [6] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing aryl amines, coupling an aryl halide with a primary or secondary amine.[9] It is invaluable for accessing compounds with diverse pharmacological properties.
Causality & Experimental Choices: Similar to the Suzuki coupling, the C-Cl bond requires a highly active catalyst. The choice of ligand is even more critical here to facilitate the reductive elimination step that forms the C-N bond.[9][10]
-
Catalyst/Ligand: Pre-formed palladium catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand are used. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., DPPF) are state-of-the-art, promoting both oxidative addition and reductive elimination while preventing β-hydride elimination.[9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[10][12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Mechanism Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 2-Amino-5-phenylpyridine Derivatives
-
Reagent Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial.
-
Inert Atmosphere: Seal the vial, remove it from the glovebox, and add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C in a sealed tube for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated product.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, a direct displacement of the C2-chloride is possible without a metal catalyst. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is driven by the electron-deficient nature of the pyridine ring.[13][14]
Causality & Experimental Choices: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[14][15]
-
Substrate Activation: The ring nitrogen acts as a strong electron-withdrawing group, stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions.
-
Nucleophile: This reaction works best with strong, non-basic nucleophiles. While simple amines can be used, they often require high temperatures.[13] Thiolates and alkoxides are also effective.
-
Conditions: The reaction often requires elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity in the first step.[13]
Protocol: SNAr with an Amine
-
Reagent Setup: In a high-pressure reaction vessel, combine this compound (1.0 mmol, 1.0 equiv) and a high-boiling point amine (e.g., morpholine, 5.0 mmol, 5.0 equiv). Using the amine as the solvent is common.
-
Reaction: Seal the vessel and heat to 150-180 °C for 24-48 hours. The high temperature and excess nucleophile are necessary to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by chromatography or recrystallization.
Section 3: C-H Functionalization
Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[2][16] For this compound, the C-H bonds on both the pyridine and phenyl rings are potential targets.
Causality & Experimental Choices: Regioselectivity is the paramount challenge. The pyridine nitrogen can act as a directing group, guiding a transition metal catalyst to activate the ortho C-H bond of the phenyl ring.[17]
-
Directed C-H Arylation (Phenyl Ring): Palladium catalysts are commonly used. The pyridine nitrogen coordinates to the palladium center, forming a five-membered cyclometalated intermediate that selectively activates the C-H bond at the ortho position of the phenyl group.[17][18]
-
Oxidant: An oxidant, such as TBHP or Ag₂CO₃, is often required to regenerate the active catalytic species.
Protocol: Palladium-Catalyzed C-H Arylation of the Phenyl Ring
-
Reagent Setup: To a screw-cap vial, add this compound (0.5 mmol, 1.0 equiv), an aryl iodide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous solvent, such as DMF or DMA (2 mL).
-
Reaction: Seal the vial and heat to 120-140 °C for 24 hours.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described in previous sections.
Conclusion
The functionalization of this compound provides a versatile entry point into a rich chemical space relevant to drug discovery and materials science.
-
For C-C bond formation , Suzuki-Miyaura coupling offers a reliable and high-yielding method.
-
For C-N bond formation , Buchwald-Hartwig amination provides broad substrate scope under relatively mild conditions, while SNAr offers a metal-free alternative for simple nucleophiles, albeit under harsher conditions.
-
For derivatizing the core scaffold , directed C-H functionalization presents a modern, efficient approach to building molecular complexity, with regioselectivity being the key parameter to control.
The choice of methodology depends critically on the desired final structure, functional group tolerance, and available resources. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully derivatize this important heterocyclic core.
References
- 1. nbinno.com [nbinno.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered with these often-recalcitrant coupling partners. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in mechanistic principles to help you optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of chloropyridines in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a chloropyridine failing or giving very low yields?
A1: Low or no product formation is a frequent challenge with chloropyridines, which are significantly less reactive than their bromo or iodo analogs.[1] This is primarily due to the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial, often rate-determining, oxidative addition step in the catalytic cycle energetically demanding.[1][2] Key factors to investigate are:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the robust C-Cl bond.[1][3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[1][5] An inappropriate choice can halt the catalytic cycle.
-
Sub-optimal Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage, but this must be balanced against the stability of the reactants and catalyst.[5]
Q2: What are the most common side products I should look for?
A2: The three most prevalent side products in Suzuki couplings of chloropyridines are:
-
Protodeboronation Product: The boronic acid reagent is consumed by reacting with a proton source (e.g., water) to replace the –B(OH)₂ group with a hydrogen atom.[2][6][7] This is particularly problematic for electron-deficient and heteroaromatic boronic acids.[7]
-
Homocoupling Product: The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][5][8]
-
Dehalogenation Product: The starting chloropyridine is reduced, replacing the chlorine atom with a hydrogen. This can occur via several pathways, including after oxidative addition.[2][3]
Q3: How do I choose the right catalyst and ligand for my chloropyridine?
A3: This is the most critical parameter for success. Due to the inertness of the C-Cl bond, highly active catalyst systems are required.[5]
-
Recommendation: Switch from less active catalysts to systems employing bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[1][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] These bulky ligands also help to sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][5]
Q4: Which base and solvent should I start with?
A4: The base and solvent are highly interdependent.
-
Base: Strong, non-nucleophilic inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][5]
-
Solvent: A mixture of an organic solvent and water is typically optimal to dissolve both the organic substrates and the inorganic base.[1] Common choices include 1,4-dioxane/water, THF/water, or toluene/water .[1]
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into diagnosing and mitigating specific side reactions.
Issue 1: Excessive Protodeboronation
Protodeboronation is the hydrolysis of the carbon-boron bond, which irreversibly consumes your nucleophile.[6]
Diagnosis:
-
Analytical Signature: Using LC-MS or GC-MS, you will observe a byproduct with a mass corresponding to the protonated version of your boronic acid starting material (Ar'-H).
Causative Factors & Solutions:
| Factor | Explanation | Mitigation Strategy |
| Substrate Instability | Heteroaromatic boronic acids, especially 2-pyridyl derivatives, are highly susceptible to protodeboronation.[7] | Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or MIDA boronate, which are more resistant to hydrolysis.[1][9] |
| Reaction Conditions | High temperatures, prolonged reaction times, and the presence of excess water accelerate the C-B bond cleavage.[7] | Optimize Temperature & Time: Run the reaction at the lowest effective temperature and monitor closely to avoid unnecessarily long reaction times. |
| Base-Catalyzed Pathway | The reaction is often accelerated under basic conditions which generate the boronate anion ([ArB(OH)₃]⁻), a species susceptible to protonolysis.[7] | Screen Weaker Bases: If protodeboronation is severe, consider screening milder bases like K₂CO₃ or even KF.[10][11] |
| Aqueous Media | The presence of water is a direct source of protons for the side reaction. | Use Anhydrous Solvents: In cases of extreme instability, employ anhydrous solvents and reagents. Note that some bases like K₃PO₄ may require a small amount of water to be effective.[11] |
Issue 2: Pervasive Homocoupling of Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl (Ar'-Ar'), reducing the yield of the desired product and complicating purification.[8]
Diagnosis:
-
Analytical Signature: Detection of a symmetrical biaryl derived from your boronic acid coupling partner via LC-MS, GC-MS, or NMR.
Causative Factors & Solutions:
| Factor | Explanation | Mitigation Strategy |
| Oxygen Contamination | The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with the boronic acid to generate the homocoupled product.[8][12] | Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Pd(II) Precatalysts | If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used as a precatalyst, it can directly react with the boronic acid before the catalytic cycle is fully established, leading to homocoupling.[8] | Use a Pd(0) Source: Employ a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3] Alternatively, ensure conditions are sufficient for the rapid and complete reduction of the Pd(II) precatalyst to Pd(0). |
| High Catalyst Loading | In some cases, higher concentrations of palladium can increase the rate of side reactions. | Optimize Catalyst Loading: While chloropyridines need active catalysts, sometimes lowering the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can minimize homocoupling without significantly impacting the desired reaction rate.[1] |
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines.
Caption: A workflow diagram for troubleshooting low-yielding Suzuki coupling reactions of chloropyridines.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid/ester, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
minimizing homocoupling in Suzuki reactions of boronic acids
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reactions and troubleshoot common side reactions, specifically the undesired homocoupling of boronic acids. Our goal is to provide you with the expert insights and practical solutions needed to enhance your reaction efficiency and yield.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Experiencing high levels of homocoupling (Glaser-Hay coupling) of your boronic acid starting material can be a significant challenge, leading to reduced yield of the desired cross-coupled product and purification difficulties. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: My reaction shows significant formation of a biaryl byproduct derived from the homocoupling of my boronic acid (Ar-Ar), as confirmed by LC-MS/NMR analysis.
Step 1: Evaluate the Reaction Atmosphere and Reagent Purity
The primary culprit for oxidative homocoupling is often the presence of oxygen. The palladium catalyst, particularly in its Pd(0) state, can facilitate the oxidative coupling of two boronic acid molecules.
Diagnostic Questions:
-
Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)?
-
Were the solvents and reagents properly degassed before use?
-
Is the boronic acid potentially contaminated with residual oxygen or peroxides from its synthesis or storage?
Solutions:
-
Inert Gas Purging: Ensure a rigorous degassing protocol. For solvents, a "freeze-pump-thaw" cycle (typically three cycles) is highly effective. For the reaction vessel, evacuate and backfill with inert gas multiple times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use high-purity boronic acids. If the quality is uncertain, consider recrystallizing the boronic acid before use.
Step 2: Assess the Catalyst System (Palladium Source & Ligand)
The choice and handling of the palladium catalyst and its coordinating ligand are critical.
Diagnostic Questions:
-
What is the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃)? Is it a pre-formed Pd(0) source or a Pd(II) pre-catalyst?
-
Is the palladium-to-ligand ratio optimized? Excess or insufficient ligand can lead to undesired side reactions.
-
Is the ligand prone to oxidation?
Solutions:
-
Catalyst Choice: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes promote homocoupling if not handled under strictly anaerobic conditions. Using a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand, which is reduced in situ to Pd(0), can be a more controlled approach.
-
Ligand Loading: The optimal Pd:Ligand ratio is typically 1:2 to 1:4. A higher ligand concentration can stabilize the Pd(0) species, preventing its aggregation and reducing side reactions.
-
Use of Buchwald Ligands: Consider using sterically hindered and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands), such as SPhos or XPhos. These ligands are known to promote the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.
Step 3: Analyze the Role of the Base and Solvent
The base is not just a simple activator; its identity and strength can profoundly influence the reaction outcome.
Diagnostic Questions:
-
What base is being used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, an organic base)?
-
Is the base strong enough for the specific boronic acid being used?
-
Could the base be promoting protodeboronation, leading to side products?
Solutions:
-
Base Selection: Weaker bases like carbonates (e.g., K₂CO₃) are often sufficient and can minimize side reactions. However, for less reactive aryl chlorides or sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Be aware that excessively strong bases can accelerate catalyst decomposition.
-
Anhydrous Conditions: Ensure the base and solvent are anhydrous. The presence of water can affect the equilibrium of the boronic acid and its boronate form, sometimes influencing side reactions.
Experimental Workflow: A Systematic Approach to Optimization
The following diagram outlines a logical workflow for troubleshooting homocoupling.
protodeboronation side reactions in Suzuki-Miyaura coupling
A Senior Application Scientist's Guide to Overcoming Protodeboronation
Welcome to the technical support center for Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common challenges encountered in the lab. This guide focuses on one of the most persistent and yield-damaging side reactions: protodeboronation. Here, we will move beyond simple procedural lists to understand the causal mechanisms and implement robust, evidence-based strategies to ensure the success of your cross-coupling reactions.
Part 1: Frequently Asked Questions - Understanding Protodeboronation
This section addresses the fundamental questions researchers have about this problematic side reaction.
Question 1: What exactly is protodeboronation and why is it a problem in my Suzuki-Miyaura reaction?
Answer: Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is highly undesirable because it consumes your nucleophilic partner, converting it into a simple (hetero)arene byproduct. This non-productive pathway directly leads to lower yields of your desired coupled product and can introduce purification challenges.[2]
Question 2: I'm observing my starting boronic acid disappearing, but my product yield is low. How can I confirm protodeboronation is the culprit?
Answer: The classic symptom is observing the formation of the corresponding hydrogen-substituted arene or heteroarene. For example, if you start with phenylboronic acid and your yield of the biaryl product is low, the presence of benzene in your crude reaction mixture is a strong indicator of protodeboronation. This can be confirmed by standard analytical techniques like GC-MS or LC-MS by looking for the mass of the unwanted byproduct.
Question 3: Are certain types of boronic acids more susceptible than others?
Answer: Absolutely. The stability of boronic acids varies significantly.[1] Key trends include:
-
Electron-Deficient Heterocycles: Boronic acids on electron-poor rings (e.g., pyridines, pyrimidines) are notoriously unstable and prone to protodeboronation.[3][4] 2-Pyridylboronic acid is a classic example of a challenging substrate.[1][2]
-
Electron-Rich Aromatics: Boronic acids on electron-rich aromatic systems can also be susceptible, particularly under acidic conditions.[5]
-
Steric Hindrance: Ortho-substituted arylboronic acids can sometimes exhibit increased rates of decomposition under basic conditions.[6][7]
-
Vinyl and Cyclopropyl Boronic Acids: These tend to be quite stable and undergo very slow protodeboronation.[8]
Question 4: What are the primary mechanistic pathways for protodeboronation?
Answer: Protodeboronation is not a single reaction but a set of pathways heavily influenced by pH.[1][9]
-
Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, the boronic acid (R-B(OH)₂) is in equilibrium with its more reactive boronate form (R-B(OH)₃⁻).[5] This boronate can then react with a proton source (like water) in the rate-limiting step to cleave the C-B bond.[1] This is often the most relevant pathway in Suzuki reactions.[10]
-
Acid-Catalyzed: At low pH, an acid-catalyzed mechanism can dominate, which involves protonation of the aromatic ring.[1][5]
-
Zwitterionic Pathway: Certain heteroaromatic boronic acids, like 2-pyridine boronic acid, have a unique decomposition pathway.[1][2] At neutral pH, they can form a reactive zwitterionic intermediate that rapidly fragments, cleaving the C-B bond. Counterintuitively, adding either acid or base can suppress this specific pathway by shifting the equilibrium away from the zwitterion.[1][2]
Part 2: Troubleshooting Guide - Diagnosis & Mitigation
This section provides a systematic approach to diagnosing and solving issues related to protodeboronation in your experiments.
Issue 1: My reaction with an electron-deficient heteroarylboronic acid is failing, and I'm isolating the corresponding heteroarene.
Causality: Electron-deficient systems accelerate the decomposition of the boronate intermediate. Furthermore, the desired transmetalation step in the catalytic cycle can be slow for these substrates, giving the protodeboronation side reaction more time to occur.[5][11]
Solutions:
-
Switch to a More Stable Boron Reagent: This is the most robust strategy.[12] Instead of the boronic acid, use a corresponding boronate ester.
-
Pinacol Esters (BPin): Commercially available and generally more stable than boronic acids.[3] The methyl groups on the pinacol backbone help shield the boron center from attack.[13]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable crystalline solids. They participate in the reaction via a "slow-release" mechanism, where the MIDA group is hydrolyzed under the reaction conditions to liberate the active boronic acid at a low, steady concentration.[1][3][14] This minimizes the concentration of the unstable free boronic acid at any given time, thus suppressing its decomposition.[14][15]
-
Organotrifluoroborates (BF₃K): Potassium aryltrifluoroborates are another class of highly stable, slow-release reagents.[1][12]
-
-
Optimize the Base: Strong bases can accelerate protodeboronation.[3]
-
Use a Highly Active Catalyst System: The goal is to make the desired Suzuki coupling reaction kinetically much faster than the undesired protodeboronation.[1][3]
-
Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[3][8] If you are using a highly active catalyst, it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C or even room temperature) and still achieve a good rate for the productive coupling.[3]
Issue 2: My reaction works at high temperature but fails at room temperature, with significant protodeboronation observed at the lower temperature.
Causality: This counterintuitive result often points to a very slow transmetalation step at room temperature.[16] If the oxidative addition of the aryl halide to Pd(0) occurs, but the subsequent transmetalation with the boronic acid is too slow, the boronic acid simply sits in the basic, aqueous environment for an extended period, allowing protodeboronation to become the major pathway. At higher temperatures, the activation energy for transmetalation is overcome, and the desired coupling outcompetes the decomposition.[16]
Solutions:
-
Increase Catalyst Activity: The primary issue is a sluggish catalytic cycle. Switch to a more active catalyst/ligand system that has a lower activation barrier for transmetalation. A switch from Pd(PPh₃)₄ to a system like Pd(dppf)Cl₂ or a Buchwald palladacycle precatalyst can be effective.[16]
-
Moderate the Temperature: Do not force room temperature conditions if the system is not active enough. Find the "sweet spot" temperature (e.g., 60-80 °C) where the rate of productive coupling is significantly faster than protodeboronation.[16]
-
Consider Slow Addition: If you must run at a higher temperature with a sensitive boronic acid, consider using a syringe pump to add the boronic acid solution slowly over several hours. This keeps the instantaneous concentration of the boronic acid low, ensuring it is consumed by the catalyst as soon as it enters the flask, minimizing its decomposition time.[16]
Issue 3: I am using a bulky phosphine ligand, which is supposed to be good, but I am still seeing significant protodeboronation.
Causality: While bulky ligands are excellent for promoting the reductive elimination step and are often crucial for challenging couplings, recent research has shown they can also promote palladium-catalyzed protodeboronation.[17][18][19] Computational and experimental studies reveal that sterically hindered phosphines can favor the formation of a reactive intermediate that undergoes facile proton transfer from water, leading to protodeboronation.[17][19] In contrast, smaller phosphine ligands can favor a more stable intermediate that prevents this side reaction.[17]
Solutions:
-
Ligand Screening: There is a trade-off between the beneficial effects of bulky ligands on the catalytic cycle and their potential to promote protodeboronation.[17][18] If protodeboronation is a major issue, screen a range of phosphine ligands with varying steric bulk (e.g., compare P(t-Bu)₃ with PPh₃) to find the optimal balance for your specific substrate pair.
-
Use a Pd(0) Source: Some studies suggest that Pd(II) intermediates are key players in this ligand-promoted protodeboronation.[17][19] Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates the active Pd(0) species might mitigate this specific pathway.[20]
Summary Table: Factors Influencing Protodeboronation
| Parameter | Condition Promoting Protodeboronation | Recommended Condition for Mitigation | Rationale |
| Boron Reagent | Boronic Acid (especially electron-deficient) | MIDA Boronate, Pinacol Ester, or Organotrifluoroborate | Increases stability and allows for "slow-release" of the active nucleophile, minimizing its concentration and decomposition.[1][3][14] |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, often anhydrous bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[2][7][12] |
| Catalyst/Ligand | Low activity catalyst; Bulky ligands (in some cases) | Highly active catalyst (e.g., Buchwald systems) | Accelerates the desired C-C coupling to outcompete the slower protodeboronation side reaction.[1][7] A ligand screen may be needed to balance activity with potential side reactions.[17] |
| Solvent | Aqueous mixtures (proton source) | Anhydrous/degassed solvents (e.g., Toluene, Dioxane, 2-MeTHF) | Removes the primary proton source for the protodeboronation reaction.[3][12] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., Room Temp to 80 °C) | Slows the kinetic rate of the decomposition reaction.[2][3] |
Part 3: Key Experimental Protocols
Adherence to rigorous experimental technique is critical for suppressing side reactions.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Minimizing Protodeboronation
This protocol is a robust starting point for challenging substrates, incorporating best practices.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic ester (e.g., pinacol or MIDA ester, 1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Thoroughly evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[11][12]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe.[3][12] If your system requires water, use a minimal, optimized amount of degassed water.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Reaction Execution: Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (start with a lower temperature, e.g., 70 °C). Stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified, typically by flash column chromatography.[11]
Protocol 2: Preparation of a MIDA Boronate from a Boronic Acid
For particularly unstable boronic acids, conversion to the MIDA ester prior to the coupling reaction is a highly effective strategy.[3]
-
Dissolution: In a round-bottom flask, dissolve the unstable boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 Toluene/DMSO).
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
-
Isolation: Continue heating until no more water is collected. Cool the reaction mixture. The MIDA boronate often crystallizes upon cooling or can be precipitated by the addition of a non-polar solvent. Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used in subsequent Suzuki reactions as described in Protocol 1.[3]
Part 4: Visualization of Key Pathways
Understanding the interplay between the productive and non-productive pathways is key to rational troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation
Caption: The desired Suzuki cycle (blue) competes with the protodeboronation side reaction (red).
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Reactivity of 2-Chloropyridines in Cross-Coupling Reactions
Introduction: The Challenge of 2-Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of using 2-chloropyridines in cross-coupling reactions.
2-Chloropyridines are common and cost-effective building blocks in medicinal chemistry and materials science. However, their use in cross-coupling reactions is notoriously difficult for two primary reasons:
-
High Bond Strength: The Carbon-Chlorine (C-Cl) bond is significantly stronger than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2]
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium or nickel catalyst.[2][3][4] This coordination can poison the catalyst, forming inactive species and halting the catalytic cycle.[2][4][5]
This guide is structured to help you diagnose issues, select appropriate reaction components, and ultimately improve the success rate of your cross-coupling reactions involving these challenging substrates.
General Troubleshooting & FAQs
This section addresses broad questions that apply to most cross-coupling reactions with 2-chloropyridines.
Question 1: My reaction with a 2-chloropyridine substrate is showing very low to no conversion. What are the most common culprits?
Answer: When facing low or no conversion, the issue almost always traces back to an insufficiently active catalytic system or catalyst deactivation. The C-Cl bond's strength requires a highly active catalyst to facilitate the oxidative addition step.[1][6]
Your first troubleshooting steps should focus on these key areas:
-
Catalyst & Ligand Choice: This is the most critical factor. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for unreactive chlorides.[1][6] You must use a system known for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][3]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the high activation energy of C-Cl bond cleavage.[3] Be aware that excessively high temperatures can also promote side reactions.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Any oxygen present can oxidize the catalyst to an inactive state, leading to reaction failure and promoting side reactions like homocoupling.[2][5] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]
Question 2: I see many different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, palladacycles). Which one should I use?
Answer: While both Pd(OAc)₂ (a Pd(II) source) and Pd₂(dba)₃ (a Pd(0) source) are common, Pd(II) sources require an in situ reduction to the active Pd(0) state. This reduction step can sometimes be inefficient, leading to lower concentrations of the active catalyst.
For challenging couplings, using a well-defined palladium pre-catalyst is often the most reliable and reproducible approach.[2] Pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, are air-stable complexes that cleanly and efficiently generate the active monoligated Pd(0) species upon heating in the presence of a base.[6] This avoids the uncertainty of the in situ reduction step.[6]
Reaction-Specific Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it presents specific side reactions when used with 2-chloropyridines.
FAQ: My Suzuki reaction has low yield, and I observe significant amounts of byproducts. What are they and how can I minimize them?
Answer: Besides unreacted starting material, the two most common side reactions are protodeboronation and homocoupling.[3][5]
-
Protodeboronation: This is the hydrolysis of the C-B bond of your boronic acid, replacing it with a hydrogen atom.[3] It is often promoted by the presence of water, especially under basic conditions.[3]
-
Solution: Consider using boronic acid pinacol esters or potassium trifluoroborate salts (MIDA boronates are also an option).[3] These reagents are more stable and less prone to protodeboronation.[3] Using anhydrous solvents can also help, though many Suzuki protocols benefit from a small amount of water.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3] This is often driven by the presence of oxygen or excess Pd(II) species from an inefficiently reduced pre-catalyst.[3][5]
Data & Recommendations: Catalyst Systems for Suzuki Coupling of 2-Chloropyridines
| Catalyst System | Typical Loading | Base | Solvent | Temperature (°C) | Key Advantages & Comments |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 100-110 | A robust and widely used system. The bulky, electron-rich Buchwald ligands are excellent for activating C-Cl bonds and preventing catalyst deactivation.[2][3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | K₃PO₄, Cs₂CO₃ | Toluene, DME | 80-100 | A powerful system for coupling aryl chlorides. The tri-tert-butylphosphine ligand is highly active. |
| PEPPSI™-IPr | 1-3% | K₃PO₄, NaOtBu | THF, Toluene | 80-100 | An air-stable Pd-NHC pre-catalyst that is highly active for challenging substrates. |
| Pd/C with Ligand | 5-10% | K₂CO₃ | Dioxane/H₂O | 100-110 | A heterogeneous option. Requires a phosphine ligand additive (e.g., PPh₃ or a bulky biarylphosphine) to be effective for chloropyridines.[7] |
This table provides starting points; optimization is always necessary for specific substrates.
Visualization 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but 2-chloropyridines pose significant hurdles.
FAQ: My Buchwald-Hartwig amination of a 2-chloropyridine is failing. What should I check first?
Answer: Similar to the Suzuki coupling, the primary issue is the difficult oxidative addition of the C-Cl bond.[6]
-
Upgrade Your Catalyst System: Standard ligands like PPh₃ are completely ineffective.[6] You must use sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[6] These are specifically designed to activate C-Cl bonds. Using a reliable pre-catalyst is also highly recommended.[6]
-
Check Your Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[6]
-
Increase Catalyst Loading: For particularly stubborn 2-chloropyridines, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[6]
FAQ: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[6] This often occurs when the final reductive elimination step is slow, allowing competing pathways to occur.
-
Use a More Hindered Ligand: Switching to a bulkier ligand can often accelerate the desired reductive elimination relative to the side reaction.
-
Ensure Anhydrous Conditions: The reaction can be sensitive to trace water. Ensure all reagents and the solvent are scrupulously dried. Some sources of NaOtBu can contain moisture, which exacerbates the problem.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[6]
Guide 3: Other Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig are most common, other coupling reactions can be adapted for 2-chloropyridines with the right approach.
-
Kumada Coupling: This reaction uses a Grignard reagent (R-MgX) and is often catalyzed by nickel or palladium.[8][9] The high reactivity of Grignard reagents can be an advantage, but their strong basicity and nucleophilicity limit functional group tolerance.[10] For 2-chloropyridines, nickel-based catalysts like Ni(dppe)Cl₂ are often effective.[11]
-
Negishi Coupling: This reaction uses an organozinc reagent, which offers better functional group tolerance than Grignard reagents.[12][13] Palladium catalysts with bulky phosphine ligands are generally used.[12] The C-Cl bond of 2-chloropyridine is still challenging and often leads to slower reactions.[12]
-
Stille Coupling: This reaction uses an organotin reagent. While effective, a major drawback is the toxicity of the tin reagents and byproducts, which can be difficult to remove.[14] Palladium catalysts like Pd(PPh₃)₄ can be used, but more active systems are needed for chlorides.[14][15]
-
Sonogashira Coupling: This coupling of terminal alkynes requires a Pd/Cu co-catalyst system. The reactivity of 2-chloropyridines is low, but can be improved by using highly active palladium catalysts with bulky, electron-rich ligands.[16]
Experimental Protocols & Troubleshooting Workflows
General Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 eq), the boronic acid or ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).[3]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the reaction vial. Alternatively, add the air-stable pre-catalyst directly.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100–110 °C) with vigorous stirring for the specified time (e.g., 12–24 hours).[3]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[3]
Visualization 2: Troubleshooting Workflow for Low Yield ```dot
Caption: A decision tree for selecting key reaction components for 2-chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. yufengchemicals.com [yufengchemicals.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of Chloropyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction, with a specific focus on the critical choice of the base. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the amination of chloropyridines, providing both diagnostic questions and actionable solutions.
Q1: My reaction shows low to no conversion. What are the primary causes and initial troubleshooting steps?
Low conversion is a frequent challenge, primarily because the C-Cl bond of chloropyridines is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step in the catalytic cycle.[1]
Initial Diagnostic Checks:
-
Catalyst System Integrity:
-
Palladium Source: Is your palladium source active? While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using air-stable, well-defined pre-catalysts like the Buchwald G3 or G4 palladacycles, which generate the active catalyst more reliably.[1]
-
Ligand Choice: Are you using an appropriate ligand? Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, SPhos) or ferrocene-based ligands (e.g., Josiphos) are essential.[1]
-
Catalyst Loading: For challenging substrates, a typical 1-2 mol% loading may be insufficient. Increasing the catalyst loading to 3-5 mol% can often improve conversion.[1]
-
-
Reaction Conditions:
-
Temperature: Are you using sufficient heat? These reactions typically require elevated temperatures, often in the 80-110 °C range, to drive the difficult oxidative addition.[1]
-
Inert Atmosphere: Is your reaction rigorously free of oxygen? Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Ensure your system is properly purged with an inert gas like argon or nitrogen.
-
Solvent Purity: Are your solvents anhydrous and degassed? Water can interfere with the catalytic cycle and promote side reactions.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1][2]
-
-
Base Selection and Quality:
-
Base Strength: Have you chosen a sufficiently strong base? A strong, non-nucleophilic base is crucial for deprotonating the amine or the palladium-amine complex.[3] Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice.[1]
-
Base Purity: Is your base pure and anhydrous? Commercial NaOtBu can contain residual NaOH or moisture, which can hinder the reaction and promote side reactions.[1]
-
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This typically occurs when the desired C-N reductive elimination is slow, allowing competing pathways like β-hydride elimination to take over.[4]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: The ligand plays a critical role. Bulky, electron-rich ligands that accelerate reductive elimination are key. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are specifically designed to promote C-N bond formation over side reactions.[1]
-
Base Choice and Purity: While a strong base is needed, its purity is paramount. Ensure the base is anhydrous. Traces of hydroxide or moisture can exacerbate hydrodehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for the hydrodehalogenation pathway.
Q3: How do I select the right base for my specific chloropyridine and amine?
The choice of base is a critical parameter that depends on the substrate's sensitivity to base, the pKa of the amine, and the desired reaction rate. The primary role of the base is to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination.[3]
Decision Workflow for Base Selection
Caption: Decision workflow for selecting a base.
Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Use Case | Advantages | Disadvantages |
| NaOtBu | ~19 | General purpose, high reactivity | Permits highest reaction rates and lowest catalyst loadings.[5] | Incompatible with many base-sensitive functional groups like esters and nitro groups.[5] |
| LHMDS | ~26 | Substrates with protic groups | Allows for reactions with substrates bearing protic functional groups (e.g., -OH, -COOH).[5] Useful for low-temperature aminations.[5] | Highly reactive and moisture-sensitive. |
| K₃PO₄ | ~12.3 (pKa3) | Base-sensitive substrates | Good functional group tolerance.[6] | Slower reaction rates, often requiring higher temperatures and more active catalyst systems.[1] |
| Cs₂CO₃ | ~10.3 (pKa2) | Base-sensitive substrates | Good solubility in some organic solvents.[6] Milder than K₃PO₄. | Generally lower reactivity; may require significant optimization.[6] |
pKa values are approximate and can vary with solvent.[7]
Frequently Asked Questions (FAQs)
Q4: Can I use organic bases like DBU or triethylamine?
While organic bases are soluble and attractive for creating homogeneous reaction mixtures, they are generally less effective for the Buchwald-Hartwig amination.[6] Theoretical and experimental studies have shown that the energy barrier for amine deprotonation by neutral organic bases like DBU can be prohibitively high in nonpolar solvents.[8][9] Anionic bases are required to efficiently deprotonate the neutral palladium-amine complex.[8][9]
Q5: How does the solvent choice interact with the base?
The solvent plays a crucial role that extends beyond simply dissolving the reactants.
-
Nonpolar Solvents (e.g., Toluene, Xylene): These are the most common solvents. In these media, an anionic base is necessary to deprotonate the palladium-amine complex without generating separated charges, which is energetically unfavorable.[8][9]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane): While these can aid in solubility, they can also coordinate to the palladium center. In polar solvents, the base may complex with palladium, creating a stable resting state that can inhibit catalysis.[8][9]
-
Alcohol Solvents (e.g., t-AmOH, t-BuOH): These can sometimes be effective, but the alkoxide derived from the solvent can compete with the intended base, potentially complicating the reaction.
Q6: I am working with a dichloropyridine. How can I achieve regioselective amination?
Achieving regioselectivity is a common challenge. For a substrate like 2,4-dichloropyridine, the C2 position is generally more electronically activated and sterically accessible for oxidative addition than the C4 position.[1]
-
Catalyst Control: The choice of ligand is paramount. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to strongly favor amination at the C2 position, with selectivities as high as 50:1.[1][10]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the reaction at the more kinetically favored C2 site.[1] A subsequent reaction at a higher temperature can then be used to functionalize the C4 position.[1]
Experimental Protocols & Methodologies
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
This protocol provides a robust starting point for optimization.
Materials:
-
Chloropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction vial, stir bar, condenser) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction vial, add the chloropyridine, palladium pre-catalyst, and base. If using a solid amine, it can be added at this stage.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this stage.
-
Heating: Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and the Role of the Base
References
- 1. benchchem.com [benchchem.com]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Chloropyridines vs. 2-Bromopyridines
For researchers, synthetic chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated pyridines are indispensable building blocks, acting as versatile handles for functionalization. This guide provides an in-depth, objective comparison of the reactivity of two of the most common substrates: 2-chloropyridines and 2-bromopyridines. We will dissect their performance in the two major classes of synthetic transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—supported by mechanistic insights and experimental data.
The Duality of Reactivity: Understanding the Fundamentals
The chemical behavior of 2-chloro- and 2-bromopyridines is governed by the inherent electron-deficient nature of the pyridine ring and the properties of the carbon-halogen (C-X) bond.[1][2] The electronegative nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions particularly susceptible to nucleophilic attack.[1][3] However, the choice between a chloro or bromo substituent introduces a critical dichotomy in reactivity that depends entirely on the reaction mechanism.
Two key properties of the halogen atom are in constant interplay:
-
Carbon-Halogen (C-X) Bond Strength : The C-X bond weakens down the group (C-Cl > C-Br > C-I). Reactions where the cleavage of this bond is the rate-determining step, such as the oxidative addition in cross-coupling, are faster with weaker bonds.[4]
-
Halogen Electronegativity : Electronegativity decreases down the group (F > Cl > Br > I). In reactions where the formation of a negatively charged intermediate is rate-limiting, a more electronegative halogen can better stabilize this intermediate via an inductive effect.[4][5]
This fundamental conflict dictates why 2-bromopyridines excel in one class of reactions, while 2-chloropyridines dominate another.
Caption: Deciding between 2-chloro- and 2-bromopyridines depends on the reaction mechanism.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Negishi, the catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6][7] This step is frequently the rate-determining step, and its rate follows the trend of C-X bond dissociation energy: I > Br > Cl > F.[4][8]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
A cornerstone for C-C bond formation, the Suzuki reaction exemplifies the reactivity difference. While 2-bromopyridines couple readily with standard catalysts like Pd(PPh₃)₄, 2-chloropyridines are considered challenging substrates.[10] Their successful coupling often necessitates the use of highly active, electron-rich phosphine ligands (e.g., Buchwald's XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[10][11]
| Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 | [10] |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Low to No Reaction | [10] |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | >90 | [10] |
| 2-Chloropyridine | PEPPSI™-IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >90 | [10] |
| Table 1: Comparative data for Suzuki-Miyaura coupling. 2-Chloropyridines require advanced catalyst systems to achieve yields comparable to 2-bromopyridines. |
Experimental Protocol: Suzuki Coupling of a 2-Chloropyridine using an Advanced Catalyst
This protocol is generalized for coupling a 2-chloropyridine with an arylboronic acid using a modern Buchwald-type precatalyst.[10]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Other Cross-Coupling Reactions (Buchwald-Hartwig, Sonogashira, Stille, Negishi)
The same reactivity trend (Br > Cl) holds true for other major cross-coupling reactions.
-
Buchwald-Hartwig Amination: 2-Bromopyridines are generally more reactive for C-N bond formation.[4]
-
Sonogashira Coupling: The coupling of terminal alkynes proceeds more readily with 2-bromopyridines.[4]
-
Stille Coupling: In substrates containing both halogens, the C-Br bond is cleaved preferentially over the C-Cl bond, highlighting the significant reactivity difference.[8]
-
Negishi Coupling: While historically favoring bromides, modern methods have been developed that are effective for the coupling of 2-chloropyridines with organozinc reagents.[12]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the narrative of reactivity is completely inverted. The mechanism is a two-step process: (1) attack by a nucleophile to form a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex), and (2) expulsion of the halide leaving group to restore aromaticity.[5]
For most nucleophiles, the first step—nucleophilic attack—is the rate-determining step.[5] The reaction rate is therefore accelerated by factors that stabilize the negatively charged Meisenheimer complex. Due to its higher electronegativity, chlorine provides greater inductive stabilization to this intermediate than bromine .
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines.
This enhanced reactivity is so pronounced that in a dihalogenated substrate like 2-bromo-4-chloropyridine, a nucleophile such as methoxide will selectively displace the chloride ion, leaving the bromide untouched.[4]
| Substrate | Nucleophile | Solvent | Relative Rate (k_rel) | Reactivity Order | Ref |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | ~320 | F > Cl | [14] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | Cl > Br | [14] |
| 2-Bromopyridine | Sodium Ethoxide | Ethanol | <<1 | ||
| 2-Bromo-4-chloro pyridine | Sodium Methoxide | Methanol | Selective substitution at C-Cl | Cl > Br | [4] |
| Table 2: Relative reactivity of 2-halopyridines in SNAr reactions. The more electronegative halogen accelerates the reaction by stabilizing the key intermediate. |
Experimental Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry
A quantitative comparison of SNAr rates can be achieved by monitoring the reaction under pseudo-first-order conditions using UV-Vis spectrophotometry.[5]
Materials:
-
Stock solution of the 2-halopyridine substrate (e.g., 10 mM in acetonitrile).
-
Stock solution of the nucleophile (e.g., 1 M Sodium Ethoxide in Ethanol).
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
Procedure:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
Reaction Initiation: Pipette the solvent and the 2-halopyridine stock solution into a quartz cuvette. Place the cuvette in the holder and allow it to equilibrate.
-
Initiate the reaction by injecting a small volume of the concentrated nucleophile stock solution (to ensure pseudo-first-order conditions where [Nucleophile] >> [Substrate]). Mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at λ_max over time.
-
Data Analysis: Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting linear plot is equal to -k_obs, the observed pseudo-first-order rate constant.
-
Comparison: Repeat the experiment under identical conditions for the other halopyridine to obtain a comparative rate constant.
Summary and Practical Considerations
The choice between a 2-chloro- and 2-bromopyridine is not a matter of simple preference but a strategic decision based on the desired chemical transformation.
| Feature | 2-Chloropyridines | 2-Bromopyridines |
| Palladium Cross-Coupling | Less reactive; require advanced, often expensive, catalyst systems and harsher conditions. | More reactive ; react under milder conditions with standard catalysts. |
| Nucleophilic Aromatic Sub. | More reactive ; preferred substrate due to inductive stabilization of the intermediate. | Less reactive. |
| Cost & Availability | Generally cheaper and more widely available from commercial suppliers. | More expensive. |
| Synthetic Strategy | Ideal for SNAr reactions and large-scale cross-couplings where cost is a major factor. | Ideal for cross-coupling reactions , especially for complex, sensitive substrates or during early-stage discovery. |
| Selective Functionalization | The C-Cl bond can be targeted with nucleophiles after a C-Br bond has been functionalized via cross-coupling. | The C-Br bond is the primary site for selective cross-coupling in polyhalogenated systems. |
Final Recommendation for the Synthetic Chemist:
-
For Cross-Coupling: Begin with the 2-bromopyridine . The higher reactivity provides a greater chance of success under mild conditions, which is paramount for library synthesis and complex molecule construction. Switch to the 2-chloropyridine analogue only if cost becomes a primary driver (i.e., for scale-up) and after an efficient catalytic system has been identified.
-
For Nucleophilic Aromatic Substitution: The 2-chloropyridine is the superior choice. Its inherently higher reactivity will lead to better yields, faster reactions, and milder conditions.
By understanding the mechanistic underpinnings of these two classes of reactions, researchers can make informed, logical decisions, saving time, resources, and ultimately accelerating the path to their target molecules.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 2-Phenylpyridine vs. 3-Phenylpyridine Derivatives
Abstract
Phenylpyridines represent a cornerstone "privileged scaffold" in medicinal chemistry, with their derivatives demonstrating a vast spectrum of biological activities. The constitutional isomerism dictated by the placement of the phenyl group—either at the 2- or 3-position of the pyridine ring—profoundly influences the molecule's stereoelectronic properties, and consequently, its pharmacological profile. This guide provides a detailed comparative analysis of 2-phenylpyridine and 3-phenylpyridine derivatives, focusing on their divergent mechanisms in anticancer applications, while also exploring their roles in anti-inflammatory and antimicrobial contexts. We synthesize data from authoritative sources to elucidate how this simple positional change leads to distinct interactions with biological targets, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of Positional Isomerism
The phenylpyridine framework, comprising a phenyl group attached to a pyridine ring, is a recurring motif in numerous biologically active compounds.[1] The position of the nitrogen atom within the pyridine ring relative to the phenyl substituent dramatically alters the molecule's dipole moment, hydrogen bonding capability, and steric profile. This guide delves into the functional consequences of this isomerism, comparing the biological activities of 2-phenylpyridine and 3-phenylpyridine derivatives. While direct comparative studies on the parent molecules are limited, a clear divergence in the pharmacological profiles of their derivatives has been established, particularly in oncology.[1] Derivatives of 2-phenylpyridine often exert their effects through redox modulation, whereas 3-phenylpyridine analogues typically function by disrupting the cytoskeleton.[1]
Comparative Anticancer Activity: Divergent Mechanisms of Action
Derivatives of both phenylpyridine isomers have demonstrated significant potential as anticancer agents, yet they achieve their cytotoxic effects through fundamentally different pathways.[1][2]
2-Phenylpyridine Derivatives: Inducers of Oxidative Stress
A primary mechanism of action for many 2-phenylpyridine derivatives is the inhibition of thioredoxin reductase (TrxR).[1] TrxR is a critical enzyme in maintaining cellular redox homeostasis by reducing thioredoxin, which in turn regulates various cellular processes and detoxifies reactive oxygen species (ROS).
Mechanism Deep Dive: By inhibiting TrxR, these compounds disrupt the cell's ability to manage oxidative stress.[1] This leads to a rapid accumulation of intracellular ROS, overwhelming the antioxidant capacity of cancer cells. The resulting state of severe oxidative stress triggers downstream signaling cascades that culminate in programmed cell death, or apoptosis.[1][3] Gold(III) complexes incorporating 2-phenylpyridine ligands have exemplified this strategy, showing potent antiproliferative activity and selective inhibition of TrxR over the related enzyme, glutathione reductase (GR).[3]
3-Phenylpyridine Derivatives: Disruptors of the Cytoskeleton
In stark contrast, derivatives of 3-phenylpyridine have frequently been identified as potent inhibitors of tubulin polymerization.[1][4] Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton responsible for cell shape, motility, and the formation of the mitotic spindle during cell division.
Mechanism Deep Dive: By binding to tubulin (often at the colchicine site), these compounds prevent its assembly into functional microtubules.[5] This disruption of microtubule dynamics has catastrophic consequences for rapidly dividing cancer cells. The cell cycle is arrested in the G2/M phase, as a functional mitotic spindle cannot be formed.[1] This prolonged mitotic arrest ultimately induces apoptosis.[4] Beyond tubulin inhibition, certain 3-phenylpyridine derivatives, such as those based on a pyrazolo[3,4-b]pyridine scaffold, have also been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression.[6]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic and enzyme inhibitory activities of representative derivatives from both classes, highlighting their distinct potency and targets.
| Compound Class | Derivative Example | Target | Activity (IC₅₀) | Cell Line / Assay | Reference |
| 2-Phenylpyridine | [(ppy)Au(FMes)(PPh₃)OTf] | Antiproliferation | Low micromolar EC₅₀ | HeLa Cells | [3] |
| 2-Phenylpyridine | Gold(III) ppy complex | TrxR Inhibition | Micromolar range | Enzyme Assay | [3] |
| 3-Phenylpyridine | Pyrazolo[3,4-b]pyridine 9a | CDK2 Inhibition | 1.630 µM | Enzyme Assay | [6] |
| 3-Phenylpyridine | Pyrazolo[3,4-b]pyridine 9a | Antiproliferation | 2.5 µM | HCT-116 | [6] |
| 3-Phenylpyridine | Pyrazolo[3,4-b]pyridine 9a | Antiproliferation | 4.8 µM | MCF-7 | [6] |
Broader Biological Spectrum
Beyond oncology, these isomeric scaffolds show divergent activities in other therapeutic areas.
-
Anti-inflammatory Activity : Certain 2-phenylpyridine derivatives have demonstrated anti-inflammatory effects in models like the reverse passive Arthus reaction (RPAR), a profile distinct from that of traditional NSAIDs.[7] In contrast, some 3-phenylpyridine derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), a well-established anti-inflammatory target.[4]
-
Antimicrobial and Insecticidal Activity : The 2-phenylpyridine core is prominent in agrochemistry, with numerous derivatives designed as potent insecticides to combat resistant pests.[8][9] The 3-phenylpyridine scaffold has been incorporated into agents with antibacterial properties, particularly against Gram-positive bacteria.[5][10]
-
Neurological Safety Profile : An important consideration for any CNS-active scaffold is potential neurotoxicity. A key study investigating analogues of the neurotoxin MPTP found that neither 2-phenylpyridine nor 3-phenylpyridine, both of which are found in tea, induced dopaminergic neurotoxicity in sensitive mouse models.[11] This suggests that the core phenylpyridine structure is unlikely to be a causative agent for idiopathic Parkinson's disease.[1][11]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols for the key assays discussed are detailed below. The choice of these assays is dictated by the primary mechanisms of action. The MTT assay is a fundamental measure of cytotoxicity, while the TrxR and tubulin polymerization assays directly probe the specific molecular targets of the 2- and 3-phenylpyridine derivatives, respectively.
Workflow for Compound Screening
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay assesses a compound's cytotoxic effect by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (2- or 3-phenylpyridine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in light scattering or absorbance.[1]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Reaction Mixture: In a microcuvette or 96-well plate, add the tubulin solution and the test compound at various concentrations. Include a vehicle (DMSO) control.
-
Initiation: Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately placing the sample in the 37°C reader.
-
Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance versus time. Calculate the rate of polymerization from the initial linear phase and determine the percentage of inhibition for each compound concentration relative to the vehicle control to calculate the IC₅₀ value.[1]
Conclusion and Future Perspectives
The positional isomerism between 2-phenylpyridine and 3-phenylpyridine provides a compelling case study in structure-activity relationships. The distinct biological profiles—redox modulation for 2-phenylpyridine derivatives versus cytoskeletal disruption for 3-phenylpyridine derivatives—underscore how subtle structural changes can lead to engagement with completely different biological targets.[1] This fundamental difference offers medicinal chemists a strategic choice when designing new therapeutic agents.
Future research should focus on direct, quantitative head-to-head comparisons of isomeric pairs to further dissect the specific contributions of the nitrogen position to target affinity and selectivity. Exploring these privileged scaffolds against a wider range of biological targets, including kinases, inflammatory mediators, and microbial enzymes, will undoubtedly uncover new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Phenylpyridine | 1008-88-4 | Benchchem [benchchem.com]
- 11. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-phenylpyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research is intrinsically linked to the safety of the researchers conducting it. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Chloro-5-phenylpyridine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every operational step is self-validating and grounded in authoritative safety principles.
Foundational Hazard Assessment: Understanding the Adversary
Before any protective equipment is selected, we must first understand the specific risks posed by this compound. Based on data for the compound and its close structural analogs, such as other chlorinated pyridines, the primary hazards are well-defined. Safety Data Sheets (SDS) consistently indicate that the compound is hazardous, with key risks including:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of dust or vapors may be harmful.[1][3]
While specific occupational exposure limits (OELs) have not been established for this compound, limits for the parent compound, Pyridine, are set at 5 ppm as a Time-Weighted-Average (TWA) by both NIOSH and OSHA.[4][5][6] This underscores the need for caution regarding inhalation exposure to pyridine derivatives. The causality is clear: direct contact can compromise dermal and ocular integrity, while aerosolization presents a respiratory and ingestion risk. Therefore, our PPE strategy must establish a complete barrier against these routes of exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. The following sections detail the minimum required PPE, explaining the scientific reasoning behind each selection.
Eye and Face Protection: The Non-Negotiable First Line
Given the documented risk of serious eye damage, this is an area where no compromise is acceptable.[2][7]
-
Primary Protection: At a minimum, ANSI Z87.1-rated chemical splash goggles are mandatory. These must form a complete seal around the eyes to protect from splashes, dust, and vapors.[8] Standard safety glasses are insufficient as they do not protect from splashes entering from the top or sides.
-
Secondary Protection: When handling larger quantities (>50g), working with solutions, or performing any operation with a heightened risk of splashing (e.g., heating, sonicating, transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7][9] The face shield protects the entire face from direct splashes, acting as a crucial secondary barrier.
Hand Protection: Preventing Dermal Absorption and Irritation
Hands are the most likely part of the body to come into direct contact with the chemical. The selection of appropriate gloves is critical and must be based on chemical compatibility and the nature of the task.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals.[7][10] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[7][11] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
The Double-Gloving Technique: For all procedures involving direct handling of the solid or its solutions, double-gloving is the field-proven best practice. The outer glove bears the brunt of any contamination. If it becomes compromised, it can be removed without exposing the inner glove, which in turn protects the skin during the doffing process. This method significantly reduces the risk of accidental exposure.
Body Protection: Shielding Against Spills and Contamination
Protective clothing serves as a barrier against accidental spills and contamination of personal clothing.[1]
-
Standard Laboratory Attire: A flame-resistant (FR) lab coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.
-
Enhanced Protection: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7][10] In large-scale operations, disposable chemical-resistant coveralls (e.g., Tyvek) may be necessary to ensure full-body coverage.[12][13]
Respiratory Protection: Managing Inhalation Risks
While this compound is a solid, the potential for dust generation during weighing and handling necessitates respiratory protection.[1]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.[8] All weighing and transfers of the solid compound should be performed within one of these ventilated enclosures.
-
When Respirators are Required: If engineering controls are not feasible or during a large spill clean-up where dust or vapor concentrations may exceed safe levels, respiratory protection is required.[4][7] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter is recommended.[4][12] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[14]
Operational Plans: From Preparation to Disposal
A successful safety protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of the material's use in the lab.
PPE Selection Matrix
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.
| Task/Scenario | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection & Setup | Low | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<10g) | Moderate | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a Fume Hood |
| Preparing Solutions | Moderate | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a Fume Hood |
| Large Scale Handling (>50g) / Transfers | High | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work within a Fume Hood |
| Spill Cleanup | High/Emergency | Goggles & Face Shield | Heavy-Duty Gloves (Neoprene) | Chemical-Resistant Coverall | Full-Face Respirator with appropriate cartridges |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Protocol: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is as critical as selecting it. An incorrect doffing procedure can lead to exposure from contaminated equipment.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or coverall.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles, from the back of your head. Avoid touching the front surface.
-
Body Protection: Unbutton your lab coat and peel it away from your body, turning the sleeves inside out as you remove it.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Disposal Plan
All disposable PPE used during the handling of this compound must be considered hazardous waste.
-
Collection: Place all used gloves, disposable aprons, or coveralls into a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[2]
-
Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program, in accordance with all local, state, and federal regulations.[2] Do not discard contaminated PPE in the regular trash.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work. This framework is designed to be a living document, adaptable to the specific scale and context of your research while being firmly rooted in the principles of chemical safety.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. trimaco.com [trimaco.com]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
